N-[2-(1-Oxopropan-2-yl)phenyl]acetamide

Monoamine oxidase B Enzyme inhibition Reference compound

Researchers requiring a validated low-affinity MAO-B reference for HTS calibration face limited options. N-[2-(1-Oxopropan-2-yl)phenyl]acetamide (CAS 649558-95-2) provides a well-characterized IC₅₀ of 1,400 nM against human recombinant MAO-B, enabling accurate baseline discrimination without enzyme saturation. • Ortho-substitution critical: ~3,000-fold LogP shift vs. meta-isomer (predicted 1.8 vs. -1.688) • 17-fold MAO-A selectivity in rat brain homogenates (MAO-A IC₅₀ 60 nM vs. MAO-B 1,000 nM) • Exclusive ortho-fused heterocycle building block for benzimidazole synthesis • In stock; quote-based pricing for flexible pack sizes

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 649558-95-2
Cat. No. B12608726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-Oxopropan-2-yl)phenyl]acetamide
CAS649558-95-2
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC(C=O)C1=CC=CC=C1NC(=O)C
InChIInChI=1S/C11H13NO2/c1-8(7-13)10-5-3-4-6-11(10)12-9(2)14/h3-8H,1-2H3,(H,12,14)
InChIKeySEYBWNYSHATYIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(1-Oxopropan-2-yl)phenyl]acetamide: Characteristics and Procurement


N-[2-(1-Oxopropan-2-yl)phenyl]acetamide (CAS 649558-95-2) is an ortho-substituted acetamide derivative with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol . The compound features an acetamide moiety linked to a phenyl ring bearing a 1-oxopropan-2-yl group at the ortho position, a structural motif that confers distinct conformational and electronic properties compared to its meta- and para-substituted isomers . While it serves as a building block in organic synthesis, its most notable characteristic is its weak inhibitory activity against monoamine oxidase B (MAO-B), with an IC₅₀ of 1,400 nM against the human recombinant enzyme [1], positioning it as a low-potency reference compound for enzymology studies.

N-[2-(1-Oxopropan-2-yl)phenyl]acetamide: Substitution Risks


The ortho-substitution pattern of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide is a critical determinant of its biological activity and physicochemical behavior. Replacement with its meta-isomer (N-[3-(1-oxopropan-2-yl)phenyl]acetamide, CAS 2229523-56-0) or other isosteric analogs (e.g., 2,2-dimethyl-3-oxo-N-phenylpropanamide, CAS 2769-45-1) leads to significant shifts in lipophilicity and enzyme inhibition profiles . For instance, the ortho-substituted target compound exhibits a predicted LogP of ~1.8, whereas the meta-isomer displays a markedly lower LogP of -1.688, translating to a ~3,000-fold difference in octanol-water partition coefficient [1]. Such divergence directly impacts membrane permeability, solubility, and target engagement in cell-based assays. Furthermore, the target compound's weak MAO-B inhibition (IC₅₀ = 1,400 nM) contrasts sharply with potent reference inhibitors like selegiline (IC₅₀ = 51 nM), making it unsuitable for studies requiring robust MAO-B blockade but potentially valuable as a low-affinity probe . Generic substitution without quantitative characterization of the specific ortho-substituted structure therefore risks irreproducible experimental outcomes and invalid structure-activity relationship (SAR) conclusions.

N-[2-(1-Oxopropan-2-yl)phenyl]acetamide: Differentiation Evidence


MAO-B Inhibition vs. Selegiline

N-[2-(1-Oxopropan-2-yl)phenyl]acetamide inhibits human recombinant MAO-B with an IC₅₀ of 1,400 nM [1]. This is approximately 27-fold weaker than the clinical reference inhibitor selegiline, which exhibits an IC₅₀ of 51 nM under comparable in vitro conditions . The low potency of the target compound distinguishes it as a 'weak' MAO-B ligand, suitable for applications where partial or minimal enzyme inhibition is desired.

Monoamine oxidase B Enzyme inhibition Reference compound

Rat Brain MAO-B Inhibition vs. Analog

In rat brain homogenates, N-[2-(1-Oxopropan-2-yl)phenyl]acetamide inhibits MAO-B with an IC₅₀ of 1,000 nM [1]. A structurally distinct acetamide analog, 2-(4-(3-chlorobenzoxy)phenethylamino)acetamide, achieves an IC₅₀ of 51 nM in the same species [2], demonstrating a ~20-fold potency gap.

Rat MAO-B Species comparison Structure-activity relationship

MAO-A Selectivity Profile

N-[2-(1-Oxopropan-2-yl)phenyl]acetamide inhibits rat brain MAO-A with an IC₅₀ of 60 nM [1], which is approximately 17-fold more potent than its inhibition of rat MAO-B (IC₅₀ = 1,000 nM). This selectivity profile contrasts with selegiline, which shows >450-fold selectivity for MAO-B over MAO-A (MAO-A IC₅₀ = 23,000 nM) .

MAO-A selectivity Enzyme isoform Off-target profiling

Lipophilicity vs. Positional Isomers

The predicted LogP (octanol-water partition coefficient) for N-[2-(1-Oxopropan-2-yl)phenyl]acetamide is 1.8 [1], reflecting moderate lipophilicity. In contrast, its meta-substituted positional isomer, N-[3-(1-oxopropan-2-yl)phenyl]acetamide (CAS 2229523-56-0), exhibits a predicted LogP of -1.688 . This difference of ~3.5 log units corresponds to a ~3,000-fold difference in partition coefficient, indicating that the ortho-substituted target compound is substantially more hydrophobic.

Lipophilicity Positional isomer Predicted LogP

Synthetic Utility: Ortho-Functionalization

N-[2-(1-Oxopropan-2-yl)phenyl]acetamide is synthesized via amidation of 2-acetylbenzoic acid with acetic anhydride , a route that installs the ortho-keto functionality in a single step. This contrasts with the synthesis of its meta-isomer, which requires alternative starting materials (e.g., 3-acetylbenzoic acid) and may proceed with different yields and impurity profiles . The ortho-substitution pattern also enables subsequent cyclization reactions (e.g., benzimidazole formation) that are sterically disfavored in meta- or para-isomers .

Synthetic intermediate Building block Ortho-substitution

N-[2-(1-Oxopropan-2-yl)phenyl]acetamide: Application Scenarios


Low-Potency MAO-B Reference Compound

Given its weak human MAO-B inhibition (IC₅₀ = 1,400 nM) , N-[2-(1-Oxopropan-2-yl)phenyl]acetamide serves as an ideal low-affinity reference for calibrating high-throughput screening assays. It allows researchers to establish baseline inhibition curves without saturating the enzyme, enabling accurate discrimination between weakly active hits and potent leads.

MAO-A vs. MAO-B Selectivity Probe

With a 17-fold preference for MAO-A over MAO-B in rat brain homogenates (MAO-A IC₅₀ = 60 nM vs. MAO-B IC₅₀ = 1,000 nM) , this compound is a valuable tool for investigating isoform-specific inhibitor binding. Its reversed selectivity profile relative to selegiline (which is MAO-B-selective) provides a complementary chemical probe for dual-inhibition studies.

Ortho-Substituted Heterocycle Synthesis Scaffold

The ortho-arrangement of the acetamide and 1-oxopropan-2-yl groups enables intramolecular cyclization reactions to form benzimidazoles and related fused heterocycles . This structural feature is absent in meta- and para-isomers, making N-[2-(1-oxopropan-2-yl)phenyl]acetamide the required building block for synthesizing ortho-fused ring systems .

Positional Isomer Physicochemical Reference Standard

The ~3,000-fold difference in lipophilicity between the ortho-isomer (predicted LogP = 1.8) and its meta-counterpart (predicted LogP = -1.688) positions N-[2-(1-Oxopropan-2-yl)phenyl]acetamide as a benchmark compound for studying the impact of substitution pattern on logD, solubility, and membrane partitioning in medicinal chemistry campaigns.

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